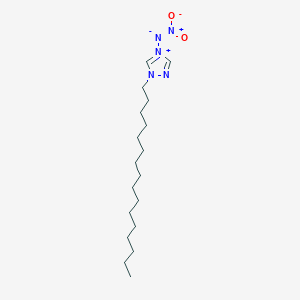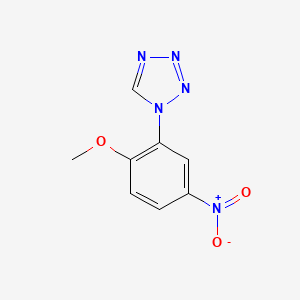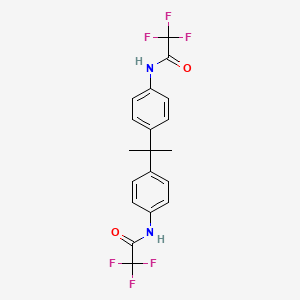
(1-hexadecyl-1H-1,2,4-triazol-4-ium-4-yl)(nitro)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1{H}-1,2,4-TRIAZOLIUM, 1-HEXADECYL-4-(NITROAMINO)-, INNER SALT is a synthetic organic compound belonging to the triazolium family Triazolium compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1{H}-1,2,4-TRIAZOLIUM, 1-HEXADECYL-4-(NITROAMINO)-, INNER SALT typically involves the following steps:
Formation of the Triazolium Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Hexadecyl Chain: The hexadecyl group can be introduced via nucleophilic substitution reactions using hexadecyl halides.
Addition of the Nitroamino Group: The nitroamino group can be incorporated through nitration reactions followed by amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1{H}-1,2,4-TRIAZOLIUM, 1-HEXADECYL-4-(NITROAMINO)-, INNER SALT can undergo various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitroamino group can yield amino derivatives.
Substitution: The triazolium core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroamino group may yield nitroso derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry: As a catalyst or intermediate in organic synthesis.
Biology: Potential antimicrobial or antifungal agent due to its unique structure.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Used in the formulation of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1{H}-1,2,4-TRIAZOLIUM, 1-HEXADECYL-4-(NITROAMINO)-, INNER SALT depends on its specific application. For example:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.
Catalytic Activity: The triazolium core can facilitate various chemical transformations by stabilizing reaction intermediates or providing a reactive site for substrate binding.
Comparison with Similar Compounds
Similar Compounds
- 1{H}-1,2,4-Triazolium, 1-methyl-4-(nitroamino)-, inner salt
- 1{H}-1,2,4-Triazolium, 1-ethyl-4-(nitroamino)-, inner salt
Uniqueness
1{H}-1,2,4-TRIAZOLIUM, 1-HEXADECYL-4-(NITROAMINO)-, INNER SALT is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in aqueous environments. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and drug delivery systems.
Properties
Molecular Formula |
C18H35N5O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(1-hexadecyl-1,2,4-triazol-4-ium-4-yl)-nitroazanide |
InChI |
InChI=1S/C18H35N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18-22(17-19-21)20-23(24)25/h17-18H,2-16H2,1H3 |
InChI Key |
FHTIDCNTHDYTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=[N+](C=N1)[N-][N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11098959.png)
![2,6-bis(5-bromo-2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11098966.png)

![({[(E)-(4-ethoxyphenyl)methylidene]amino}oxy)(3-nitrophenyl)methanone](/img/structure/B11098995.png)
![methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11099002.png)

methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11099009.png)
![3-[(3-bromobenzyl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11099011.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11099016.png)
![N-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11099027.png)
![5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole](/img/structure/B11099040.png)
![2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11099046.png)
![1-(2-Oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxamide](/img/structure/B11099054.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11099062.png)
